
Ravuconazole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ravuconazole-d4 is a deuterated form of ravuconazole, a triazole antifungal agent. This compound is known for its broad-spectrum antifungal activity and is used primarily in the treatment of invasive fungal infections. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of ravuconazole due to its enhanced stability and resistance to metabolic degradation .
Wirkmechanismus
Target of Action
Ravuconazole-d4, a deuterium labeled form of Ravuconazole , is a triazole antifungal agent . Its primary target is the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane .
Mode of Action
This compound exerts its antifungal action by inhibiting the biosynthesis of ergosterol . By binding to lanosterol 14-alpha-demethylase, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to a buildup of 14-alpha-methyl sterols, which can disrupt membrane structure and function, ultimately leading to fungal cell death .
Pharmacokinetics
This compound exhibits linear plasma pharmacokinetics following multiple once-daily bolus administration . It has a long elimination half-life and achieves substantial plasma and tissue concentrations . The intravenous administration of Ravuconazole results in stable pharmacokinetics, with mostly predictable variations influenced by common and usually known factors .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to fungal cell death . It has broad-spectrum antifungal activity and is highly active in vitro against Candida spp., Cryptococcus neoformans, and other yeast species, including most fluconazole-resistant yeast isolates .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as renal failure and hepatic insufficiency . Additionally, this compound was found to degrade mainly under alkaline hydrolysis, forming two main degradation products . Therefore, the pH of the environment can significantly impact the stability of this compound .
Biochemische Analyse
Biochemical Properties
Ravuconazole-d4, like its parent compound Ravuconazole, is an inhibitor of the enzyme 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased cell membrane permeability and ultimately, fungal cell death .
Cellular Effects
This compound exerts its antifungal effects by disrupting the normal functioning of fungal cells. It interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane . This disruption leads to increased cell membrane permeability, which can cause leakage of essential cellular components, ultimately leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme 14α-demethylase (CYP51) . This enzyme is crucial in the biosynthesis of ergosterol, a major component of the fungal cell membrane. By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, studies on Ravuconazole have shown that it exhibits a long elimination half-life . This suggests that this compound may also exhibit similar temporal effects, with its antifungal activity persisting over a prolonged period.
Dosage Effects in Animal Models
In animal models, the effects of Ravuconazole have been observed to be dose-dependent
Metabolic Pathways
This compound, like Ravuconazole, is likely metabolized by the cytochrome P450 system, specifically CYP3A4 .
Transport and Distribution
Ravuconazole has been shown to have a large volume of distribution, suggesting that it is widely distributed in the body . It is plausible that this compound may exhibit similar distribution characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ravuconazole-d4 involves several steps, starting from the preparation of arylpropanone using lactate as a starting material. The methyl ester is converted to a morpholine amide in the presence of catalytic sodium methoxide. The alcohol is then protected to generate tetrahydropyranyl ether. Grignard reagent formation from the corresponding bromide is monitored using real-time infrared reaction monitoring. This reagent is then reacted with the amide to produce aryl ketone after an aqueous acetic acid quench. Corey−Chaykovsky epoxidation and subsequent epoxide opening are performed in a single-step, telescoped process. The reaction mixture is heated to 90°C to trigger a triazole-mediated epoxide-opening sequence to form alcohol. The intermediate diol is converted to trisubstituted epoxide via selective mesylation of the secondary alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with stringent quality control measures in place to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ravuconazole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and metallic ions.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine their structure and purity .
Wissenschaftliche Forschungsanwendungen
Ravuconazole-d4 is extensively used in scientific research due to its stability and resistance to metabolic degradation. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ravuconazole.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of ravuconazole.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving ravuconazole.
Antifungal Research: Employed in the development of new antifungal therapies and in studying the efficacy of existing treatments
Vergleich Mit ähnlichen Verbindungen
Ravuconazole-d4 is similar to other triazole antifungals such as:
Isavuconazole: Both have a broad spectrum of activity and a long half-life.
Voriconazole: Similar spectrum of activity, but this compound has a longer half-life and better tissue distribution.
Albaconazole: Both are potent against Candida, Cryptococcus, and Aspergillus species, but this compound has a broader spectrum of activity.
This compound stands out due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies.
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22?/m0/s1/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-TWYZKROBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
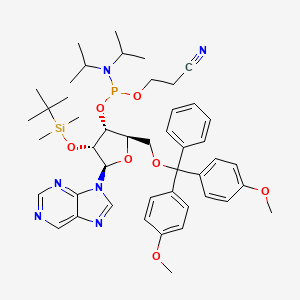

![2-Hexanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)](/img/new.no-structure.jpg)
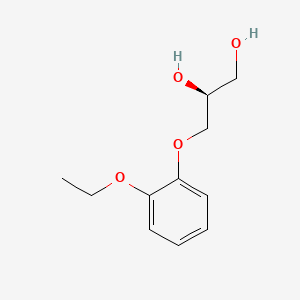

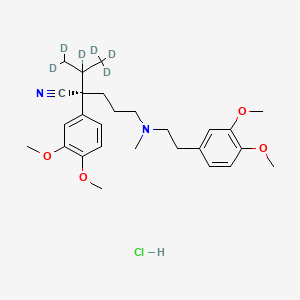
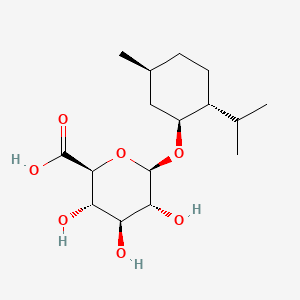
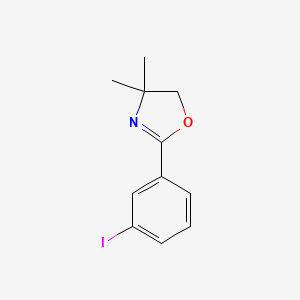
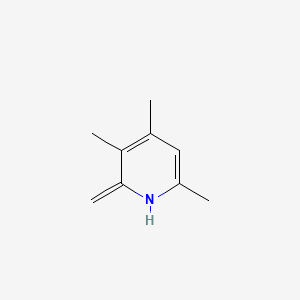
![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)
